1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide
Description
Properties
Molecular Formula |
C11H16ClN5O |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H16ClN5O/c1-14-10(18)7-2-4-17(5-3-7)9-6-8(12)15-11(13)16-9/h6-7H,2-5H2,1H3,(H,14,18)(H2,13,15,16) |
InChI Key |
SJYBOOYYQOAQOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Chloropyrimidine Intermediates
The core pyrimidine scaffold is typically functionalized via nucleophilic aromatic substitution (SNAr) at the 4-position. A precursor such as 2-amino-4,6-dichloropyrimidine is reacted with N-methylpiperidine-4-carboxamide under basic conditions. For example, cesium carbonate in N,N-dimethylformamide (DMF) facilitates the displacement of the 4-chloro group by the piperidine derivative, yielding the target compound. This method mirrors protocols for analogous compounds, where Cs2CO3 enhances reactivity by deprotonating the nucleophile while stabilizing the transition state.
Modular Assembly via Protective Group Chemistry
Alternative routes employ Boc-protected intermediates to prevent unwanted side reactions. The piperidine nitrogen is first protected with a Boc group, enabling selective functionalization of the pyrimidine ring. Subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) reveals the free amine, which is then coupled to the chloropyrimidine moiety. This approach is critical for avoiding over-alkylation or side reactions during multi-step syntheses.
Stepwise Procedure for Laboratory-Scale Synthesis
Preparation of N-Methylpiperidine-4-carboxamide Hydrochloride
The piperidine precursor, N-methylpiperidine-4-carboxamide hydrochloride, is synthesized via amidation of piperidine-4-carboxylic acid with methylamine. GlpBio’s protocol outlines dissolution in DMSO followed by purification via recrystallization, achieving >95% purity. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Purification | Reverse-phase HPLC |
| Storage | RT, desiccated |
| Yield | 83–90% |
Coupling with 2-Amino-4,6-dichloropyrimidine
In a 1 L reactor, 2-amino-4,6-dichloropyrimidine (1.0 equiv) and N-methylpiperidine-4-carboxamide hydrochloride (1.2 equiv) are combined in DMF under nitrogen. Cesium carbonate (3.0 equiv) is added portionwise, and the mixture is stirred at 25°C for 12 hours. Workup involves quenching with ice water, filtration, and washing with DMF/water (1:6) to isolate the crude product.
Purification and Characterization
The crude material is purified via reverse-phase HPLC (5–100% acetonitrile/water gradient), yielding this compound as a white solid. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic peaks at δ 8.9 ppm (pyrimidine H-5) and δ 3.2 ppm (piperidine CH2). Mass spectrometry (MS) shows a molecular ion at m/z 312.1 [M+H]+.
Optimization Strategies for Industrial Applications
Solvent and Base Selection
Comparative studies indicate that DMF outperforms dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) in SNAr reactions due to its high polarity and ability to stabilize ionic intermediates. Substituting cesium carbonate with potassium carbonate reduces yields by 15–20%, likely due to inferior deprotonation efficiency.
Temperature and Reaction Time
Elevating the reaction temperature to 50°C reduces the coupling time from 12 hours to 6 hours but risks decomposition of the chloropyrimidine starting material. A balance is achieved at 30°C with a 10-hour reaction window, optimizing yield (75–80%) and purity (>98%).
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirms the molecular formula C11H16ClN5O with a measured m/z of 312.0978 [M+H]+ (theoretical: 312.0972). Isotopic patterns align with the presence of chlorine (3:1 ratio for M+2).
1H and 13C NMR Spectroscopy
1H NMR (500 MHz, DMSO-d6): δ 8.91 (s, 1H, pyrimidine H-5), 6.45 (s, 2H, NH2), 3.20–3.15 (m, 2H, piperidine CH2), 2.85 (s, 3H, N-CH3). 13C NMR correlates with expected carbons, including a carbonyl signal at 173.2 ppm.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the pyrimidine 6-position is minimized by using a slight excess of the piperidine nucleophile (1.2 equiv) and maintaining temperatures below 40°C.
Hydrolytic Degradation
The chloropyrimidine intermediate is moisture-sensitive. Reactions are conducted under anhydrous conditions, with molecular sieves added to absorb trace water.
Chemical Reactions Analysis
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Electronic and Steric Effects
- Chloro vs. This difference may influence reactivity in nucleophilic substitution reactions or binding interactions with biological targets.
- Piperidine Functionalization : The carboxamide group in the target compound introduces hydrogen-bonding capability, contrasting with the ionic dimethylaminium group in , which improves aqueous solubility. The guanidine-substituted pyrimidine exhibits even higher basicity, favoring interactions with acidic residues in enzymes.
Crystallographic and Stability Considerations
In contrast, the target compound’s solid-state behavior remains uncharacterized, though its non-ionic structure may reduce hygroscopicity compared to ionic analogs.
Biological Activity
1-(2-amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships (SAR), and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, combined with a piperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For example, derivatives have demonstrated effectiveness against both Gram-positive bacteria and mycobacteria, including strains of Mycobacterium tuberculosis and Staphylococcus aureus. The structure–activity relationship indicates that modifications to the pyrimidine and piperidine components can enhance antibacterial efficacy .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | M. tuberculosis | 0.25 µg/mL |
| Compound C | E. faecalis | 0.1 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of hematological malignancies by inducing apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax . The IC50 values for these effects were recorded in the low micromolar range, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 2.3 |
| K562 (Leukemia) | 1.8 |
| MCF-7 (Breast) | 3.5 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and bacterial metabolism. Notably, it exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and the substitution pattern on the pyrimidine significantly affect biological activity. Compounds with additional halogen substitutions or variations in alkyl chain length on the piperidine exhibit enhanced antibacterial and anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound showed a broad spectrum of action against resistant bacterial strains, outperforming traditional antibiotics like ampicillin .
- Cancer Cell Line Studies : Research indicated that compounds similar to this compound reduced cell viability significantly in various cancer models while showing minimal toxicity to normal cells .
Q & A
Advanced Research Question
- Kinase profiling : Use broad-panel enzymatic assays (e.g., ATP-binding competition) to identify off-target interactions .
- Cellular models : Dose-response studies in cancer cell lines (e.g., K562 leukemia) to correlate target inhibition with antiproliferative effects .
- Computational docking : Molecular dynamics simulations to predict binding affinities against PARP-1 or Abl kinases, comparing with structural analogs .
What strategies mitigate discrepancies in bioactivity data across studies?
Advanced Research Question
- Assay standardization : Control variables like ATP concentration, pH, and incubation time in enzymatic assays .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-containing compounds) to assess SAR trends .
What statistical approaches optimize reaction conditions for synthesizing this compound?
Basic Research Question
Employ Design of Experiments (DOE) to minimize trial runs:
- Factorial designs : Vary temperature, solvent ratio, and catalyst loading to identify significant factors .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., yield vs. reaction time) .
How to assess the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
- In vivo PK studies : Administer orally or intravenously in rodents; measure plasma half-life (t½), Cmax, and bioavailability via LC-MS/MS .
- Tissue distribution : Radiolabel the compound to track accumulation in target organs .
What computational methods support the rational design of derivatives with improved metabolic stability?
Advanced Research Question
- QSAR models : Corrogate metabolic liability predictors (e.g., cytochrome P450 interactions) using Hammett constants or logP values .
- In silico ADMET : Tools like SwissADME to predict solubility, permeability, and toxicity .
What spectroscopic techniques are critical for characterizing the compound’s conformation in solution?
Basic Research Question
- 2D NMR : COSY and NOESY to resolve spatial proximity of protons (e.g., piperidine ring puckering) .
- IR spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
How can researchers validate the compound’s mechanism of action in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
